molecular formula C12H17N3O3S B2424097 1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid CAS No. 199181-39-0

1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid

Cat. No. B2424097
CAS RN: 199181-39-0
M. Wt: 283.35
InChI Key: BJXQUZUPFYJFPP-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Molecular Structure Analysis

The molecule 1,3,5-tris (imidazol-1-ylmethyl)-2,4,6-trimethylbenzene (titmb) crystallizes as a monohydrate in the monoclinic space group C2/c . Two of three imidazole groups are on one side of the central benzene ring, and the other one is on the opposite side .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

The molecular weight of “1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid” is 283.35 . The molecular formula is C12H17N3O3S .

Scientific Research Applications

Synthesis of Imidazole Derivatives

1H-imidazol-1-amine and its derivatives play a crucial role in the synthesis of various imidazole compounds. A study demonstrated the efficient synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones using toluene-p-sulfonic acid, showcasing the significance of sulfonic acid derivatives in imidazole chemistry (Katritzky et al., 2001).

High-Temperature Proton Exchange Membranes

Sulfonated organic compounds, including 1H-imidazole-4-sulfonic acid, have been used to enhance the conductivity of polybenzimidazole membranes in high-temperature proton exchange membrane fuel cells. This illustrates the role of sulfonic acid derivatives in improving the performance of fuel cells (Shen et al., 2012).

Green Synthesis of Tetrasubstituted Imidazoles

The use of Brønsted acidic ionic liquids, including sulfonic acid derivatives, has been demonstrated in the green and efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles. This method emphasizes the role of these compounds in environmentally friendly chemical syntheses (Davoodnia et al., 2010).

Catalytic Applications

Sulfonic acid-functionalized ionic liquids have been employed as catalysts for synthesizing various imidazole derivatives. Their use highlights the versatility of these compounds in catalyzing chemical reactions (Zare et al., 2015).

Dual Solvent-Catalyst Properties

Compounds like 4-Imidazol-1-yl-butane-1-sulfonic acid have shown dual solvent-catalyst properties, indicating their potential in various chemical reactions and processes (Khaligh et al., 2019).

Medicinal Applications

While avoiding specific details on drug use and side effects, it's worth noting that various imidazole derivatives have medicinal applications, including antibacterial, antiviral, and anticancer properties. This underscores the importance of research on these compounds in pharmaceutical contexts (Gurav et al., 2022).

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

imidazol-1-amine;2,4,6-trimethylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.C3H5N3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;4-6-2-1-5-3-6/h4-5H,1-3H3,(H,10,11,12);1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXQUZUPFYJFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.C1=CN(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199181-39-0
Record name 1H-imidazol-1-amine; 2,4,6-trimethylbenzene-1-sulfonic acid
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